![molecular formula C17H18N6O3 B12937768 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- CAS No. 827585-22-8](/img/structure/B12937768.png)
9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is a complex organic compound that features a purine base linked to a propanenitrile group through a 3,4-dimethoxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the protection of the amino group on the purine base using the 3,4-dimethoxybenzyl group.
Formation of the Propanenitrile Linker:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethoxybenzyl moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The purine base can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include oxidized derivatives of the 3,4-dimethoxybenzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted purine derivatives depending on the nature of the substituent introduced.
科学的研究の応用
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting purine receptors.
Material Science: The compound can be used in the formation of self-assembled monolayers for electronic applications.
Biological Studies: It can serve as a probe for studying purine metabolism and its role in various biological processes.
作用機序
The mechanism of action of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with purine receptors or enzymes involved in purine metabolism. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzylamine: Used as a fluorescence derivatization reagent.
2,4-Dimethoxybenzylamine: Another derivative with similar protective group properties.
Uniqueness
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is unique due to its specific combination of a purine base, a 3,4-dimethoxybenzyl group, and a propanenitrile linker. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in medicinal chemistry and material science.
特性
CAS番号 |
827585-22-8 |
|---|---|
分子式 |
C17H18N6O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6O3/c1-24-13-5-4-12(8-14(13)25-2)9-26-22-16-15-17(20-10-19-16)23(11-21-15)7-3-6-18/h4-5,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22) |
InChIキー |
VKMQAKCFPKYEPL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
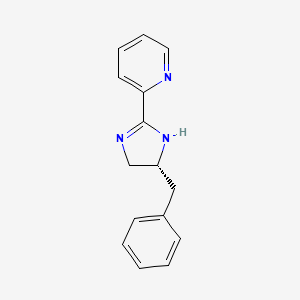
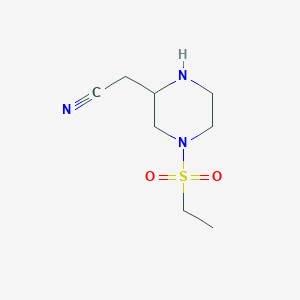
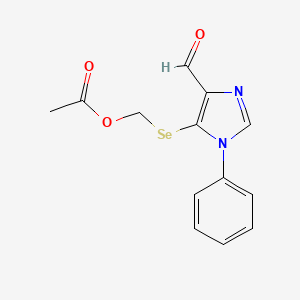
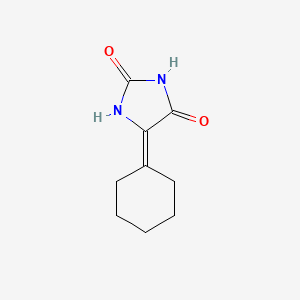
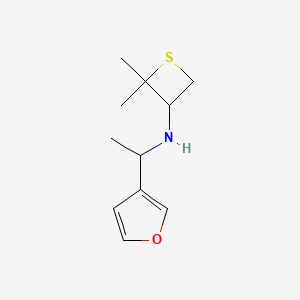
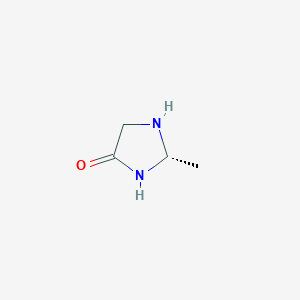

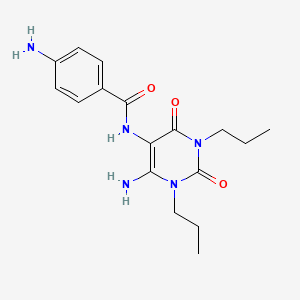
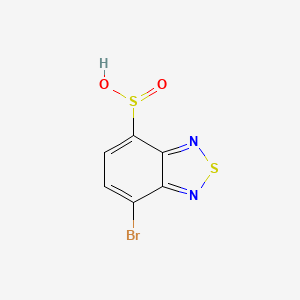
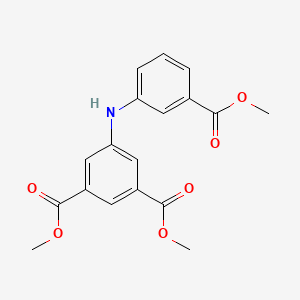

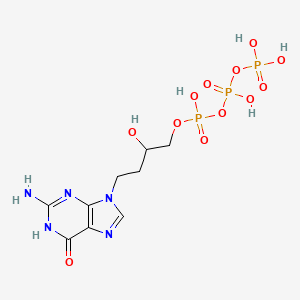
![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
